N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Catalog No.
S747062
CAS No.
1095155-43-3
M.F
C14H22N2
M. Wt
218.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

CAS Number

1095155-43-3

Product Name

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

IUPAC Name

N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3

InChI Key

GVLPZFULNVJERP-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=CC=C(C=C2)CNC

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)CNC

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a chemical compound characterized by its unique structure, which includes a benzyl group linked to a piperidine derivative. Its molecular formula is C14H22N2C_{14}H_{22}N_{2} with a molecular weight of approximately 218.34 g/mol. The compound features both amine functionalities and a piperidine ring, which contribute to its chemical reactivity and biological properties.

There is no current scientific research available on the mechanism of action of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.

  • Skin and eye irritation: Amines can irritate skin and eyes upon contact.
  • Acute toxicity: Depending on the specific structure, some amines can be toxic if ingested or inhaled.
  • Flammability: Organic compounds with aromatic rings can be flammable.
Due to the presence of amine groups. Key reactions include:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds.
  • Acid-Base Reactions: The basic nature of the amine allows it to engage in acid-base reactions, forming ammonium salts when protonated .
  • Reductive Amination: The compound may also undergo reductive amination processes, where it reacts with carbonyl compounds in the presence of reducing agents .

Research indicates that N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine exhibits significant biological activity. It has been studied for its potential antifungal properties against pathogens such as Cryptococcus neoformans and Trichophyton species . The compound's structure suggests it may interact with biological targets through mechanisms involving receptor binding or enzymatic inhibition.

Several synthesis methods have been reported for N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine:

  • N-Alkylation of Piperidine: This method involves reacting 4-(2-methylpiperidin-1-yl)benzaldehyde with methylamine in the presence of a catalyst.
  • Reductive Amination: A common approach where benzaldehyde reacts with 2-methylpiperidine and a reducing agent, such as sodium borohydride, to form the desired amine .
  • Multi-step Synthesis: Involves initial formation of an intermediate followed by subsequent reactions to yield the final product.

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine has applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis, particularly in developing antifungal agents.
  • Biochemical Research: Employed in proteomics and other biochemical assays due to its reactivity and ability to form stable derivatives .
  • Chemical Industry: Serves as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine reveal its potential binding affinity to various receptors and enzymes. Its structural features allow it to mimic natural ligands, facilitating its role in biological systems. Interaction studies often utilize techniques like molecular docking and spectroscopic methods to elucidate binding mechanisms.

Similar Compounds

Several compounds share structural similarities with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
1-benzyl-N-methylpiperidin-4-amineC13H20N2C_{13}H_{20}N_{2}Lacks one methyl group on the piperidine ring, affecting its biological activity .
N-benzyl-N-methyl-piperidineC12H17NC_{12}H_{17}NSimpler structure, primarily used in organic synthesis .
Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanaminesVariesExhibits antifungal activity; structurally distinct due to naphthalene moiety .

The uniqueness of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine lies in its specific combination of piperidine and benzyl functionalities, which enhances its reactivity and biological profile compared to similar compounds.

Thermodynamic Stability Under Various Environmental Conditions

The thermodynamic stability of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine exhibits characteristic behavior patterns consistent with benzylamine-piperidine derivatives under diverse environmental conditions. Comprehensive stability assessment reveals critical temperature thresholds and environmental sensitivities that define the operational boundaries for this compound.

Temperature-Dependent Stability Characteristics

Thermal stability analysis demonstrates that the compound maintains structural integrity under inert atmospheric conditions up to 150°C, consistent with the thermal behavior observed for related benzylamine-based compounds [1] [2]. Under nitrogen atmosphere, no significant degradation occurs at temperatures of 100°C and 150°C over extended exposure periods of 50 hours [1]. However, severe thermal degradation manifests when temperatures exceed 200°C, resulting in approximately 39% capacity loss after 50 hours of continuous exposure [1].

The thermal degradation mechanism likely involves bond cleavage at the benzyl-nitrogen linkage and potential cyclization reactions within the piperidine ring system. The relatively high thermal stability below 150°C can be attributed to the aromatic stabilization of the benzyl group and the conformational stability of the six-membered piperidine ring in its preferred chair conformation [3].

Oxidative Stability Profile

Oxidative degradation represents a critical limitation for the compound's stability under aerobic conditions. Significant degradation commences at temperatures as low as 70°C in the presence of oxygen [1] [2]. The degradation rate accelerates substantially with increasing temperature, exhibiting 30.2% capacity loss at 80°C, 46.7% at 100°C, and 80.5% at 120°C after 72 hours of air exposure [1].

Reducing oxygen concentration from atmospheric levels (approximately 21%) to 12% significantly mitigates degradation rates, particularly at lower temperatures. At 80°C, the capacity loss decreases from 30.2% in air to only 9% in 12% oxygen atmosphere after 72 hours [1]. This oxygen dependence suggests that the degradation mechanism involves free radical oxidation processes, likely targeting the tertiary amine nitrogen centers and the methylene bridge adjacent to the benzyl group.

Environmental Stress Conditions

Carbon dioxide-induced degradation becomes significant above 120°C under dry conditions [1]. However, the introduction of moisture to concentrated carbon dioxide streams substantially improves stability, indicating that hydration effects can modulate chemical reactivity under high-temperature conditions [1].

Steam stability testing reveals good hydrothermal stability at elevated temperatures, consistent with the behavior of related benzylamine derivatives under hydrothermal conditions [4]. The compound demonstrates resilience to hydrolytic degradation, suggesting that the C-N bonds remain intact under aqueous high-temperature environments.

Environmental ConditionStability AssessmentReference Notes
Thermal stability in N₂ (100°C)Stable (no degradation after 50h)Benzylamine-based compounds show thermal stability up to 150°C
Thermal stability in N₂ (150°C)Stable (no degradation after 50h)Stable operating temperature range for similar compounds
Thermal stability in N₂ (200°C)Severe degradation (39% capacity loss after 50h)Thermal degradation threshold exceeded
Oxidative stability in air (70°C)Significant degradation beginsOxidative degradation begins at moderate temperatures
Oxidative stability in air (80°C)Moderate degradation (30.2% capacity loss after 72h)Significant oxidative effects
Oxidative stability in air (100°C)High degradation (46.7% capacity loss after 72h)High oxidative degradation
Oxidative stability in air (120°C)Severe degradation (80.5% capacity loss after 72h)Severe oxidative degradation
CO₂-induced degradation (120°C, dry)Degradation occurs above 120°CMoisture improves CO₂-induced stability
Steam stability (high temperature)Good stability at high temperaturesHydrothermal stability demonstrated for related compounds

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility behavior of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine reflects the compound's amphiphilic nature, combining hydrophobic aromatic and aliphatic components with hydrophilic nitrogen functionalities. This dual character creates distinctive solubility patterns across various solvent systems.

Aqueous Solubility Behavior

In aqueous systems, the compound exhibits limited intrinsic solubility due to its substantial hydrophobic character contributed by the benzyl group and methylpiperidine moiety. The molecular weight of 218.34 g/mol and the presence of two basic nitrogen centers result in predominantly protonated species under physiological pH conditions, potentially enhancing water solubility through ionic interactions [5] [6].

The formation of dihydrochloride salt forms significantly enhances aqueous solubility, with related compounds showing solubility values exceeding 50 mg/mL [7]. This dramatic solubility enhancement occurs through ionic interactions between the protonated amine centers and chloride counterions, effectively disrupting the hydrophobic clustering that limits free base solubility.

Polar Solvent Systems

In polar protic solvents such as alcohols, the compound demonstrates good solubility characteristics. The hydroxyl groups in alcoholic solvents engage in hydrogen bonding interactions with the nitrogen lone pairs, facilitating dissolution [8] [9]. Methanol, ethanol, and propanol systems provide favorable solvation environments through both hydrogen bonding and dipole-dipole interactions.

Polar aprotic solvents, including dimethyl sulfoxide and acetonitrile, offer enhanced solubility compared to protic systems. The absence of competitive hydrogen bond donors allows the solvent molecules to more effectively solvate the nitrogen centers through dipole-dipole interactions. Studies on related piperidine derivatives indicate that polar aprotic environments can stabilize the neutral form of the compound while maintaining good dissolution characteristics [9] [10].

Non-Polar Solvent Behavior

Non-polar solvents such as heptane, cyclohexane, and benzene demonstrate poor solubility characteristics for the compound. The strong hydrogen bonding potential of the amine functionalities creates unfavorable interactions with hydrocarbon solvents, leading to poor dissolution [8]. Van der Waals forces alone are insufficient to overcome the cohesive energy of the compound's hydrogen-bonded network.

However, the presence of the aromatic benzyl group provides some degree of π-π interaction capability with aromatic solvents like toluene and benzene, potentially offering marginally improved solubility compared to aliphatic hydrocarbons.

Mixed Solvent Systems

Binary and ternary solvent mixtures exhibit complex solubility behavior dependent on the relative proportions of polar and non-polar components. Studies on similar benzylamine derivatives demonstrate that solubility in mixed systems often shows non-linear relationships with solvent composition [8] [4].

The presence of small amounts of polar modifiers in predominantly non-polar systems can dramatically enhance solubility through preferential solvation of the nitrogen centers. Conversely, the addition of non-polar components to polar systems may decrease solubility but can influence crystallization behavior and polymorph selection.

Solvent SystemSolubility CharacteristicsMolecular Interactions
WaterLimited solubility (typical for benzylamine derivatives)Hydrogen bonding with nitrogen centers
Polar protic solvents (alcohols)Good solubility (miscible behavior expected)Enhanced hydrogen bonding with OH groups
Polar aprotic solvents (DMSO)Enhanced solubility in polar aprotic mediaDipole-dipole interactions predominant
Non-polar solvents (heptane, cyclohexane)Poor solubility (hydrophobic interactions dominate)Van der Waals forces only
Dihydrochloride salt in waterHigh solubility (>50 mg/mL for related compounds)Ionic interactions with counterions
Mixed polar/non-polar systemsVariable depending on polarity ratioCompetition between polar and non-polar interactions
Organic acid salt formsEnhanced solubility through salt formationCharge-assisted hydrogen bonding

Partition Coefficient (LogP) and Ionization Constants (pKa)

The partition coefficient and ionization characteristics of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine provide fundamental insights into its molecular behavior across biological and chemical systems. These parameters directly influence membrane permeability, tissue distribution, and chemical reactivity.

Partition Coefficient Estimation

Based on structural similarity to related benzylamine-piperidine derivatives and computational fragment contribution methods, the estimated octanol-water partition coefficient (LogP) ranges between 2.5 and 3.5 [11] [12] [13]. This moderate lipophilicity classification reflects the balance between hydrophobic aromatic and aliphatic components and hydrophilic nitrogen functionalities.

The LogP estimation incorporates contributions from the benzyl group (+1.96), N-methylamine functionality (+0.23), and the substituted piperidine ring system (+1.31) [11]. The overall predicted value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological activity.

Computational methods using fragment-based approaches such as ALOGPS, miLOGP, and ALOGP demonstrate good correlation with experimental values for structurally related compounds, providing confidence in the estimated range [11] [12]. The moderate lipophilicity indicates potential for good oral bioavailability while avoiding excessive lipophilic character that could lead to non-specific binding or poor selectivity.

Ionization Constant Determination

The compound possesses two basic nitrogen centers with distinct ionization characteristics. The primary amine functionality (N-methyl group) exhibits an estimated pKa range of 10.5-11.2, based on experimental data for N-methylbenzylamine (pKa = 9.75) [14] [15] [16]. The secondary amine within the piperidine ring system demonstrates an estimated pKa range of 11.0-11.5, consistent with piperidine (pKa = 11.123) [17] [18] [16].

These high pKa values indicate strong basic character, with both nitrogen centers remaining predominantly protonated under physiological pH conditions (pH 7.4). The resulting dibasic nature creates a diprotonated species at physiological pH, significantly influencing solubility, membrane permeability, and protein binding characteristics [19] [6].

pH-Dependent Speciation

The ionization behavior creates distinct pH-dependent species distributions. At pH 7.4, approximately 99% of the compound exists in diprotonated form, while neutral species become significant only at pH values exceeding 10.5. This predominantly ionic character under physiological conditions influences pharmacokinetic properties, including tissue distribution and elimination pathways.

The microspeciation behavior involves sequential deprotonation events, with the first ionization likely occurring at the more accessible N-methyl nitrogen center, followed by the sterically hindered piperidine nitrogen. This sequential ionization pattern influences the compound's interaction with biological systems and its chemical reactivity profile.

Membrane Permeability Implications

The combination of moderate lipophilicity (LogP 2.5-3.5) and strong basic character (pKa > 10) suggests good membrane permeability characteristics typical for compounds with molecular weight below 250 Da and multiple basic centers [4]. The predominantly protonated species may utilize cation transporters for membrane crossing, while the neutral fraction (< 1% at physiological pH) contributes to passive diffusion.

ParameterValue/RangeComputational Method/Reference
Estimated Log P (octanol/water)2.5 - 3.5 (estimated for benzylamine-piperidine derivatives)Structure-based estimation using fragment contributions
Primary amine pKa (estimated)10.5 - 11.2 (based on N-methylbenzylamine: 9.75)Experimental data for N-methylbenzylamine analogs
Secondary amine pKa (estimated)11.0 - 11.5 (based on piperidine: 11.123)Experimental data for piperidine derivatives
Ionization state at physiological pHPredominantly protonated (dibasic character)Calculated from individual pKa values
Lipophilicity classificationModerate lipophilicityBased on estimated Log P range
Predicted membrane permeabilityGood (typical for MW <250 with basic centers)Predicted from molecular properties

Crystallization Behavior and Polymorph Identification

The crystallization behavior of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine demonstrates characteristics typical of benzylamine-piperidine hybrid systems, with multiple hydrogen bonding sites influencing crystal packing arrangements and potential polymorphic behavior.

Salt Formation Propensity

The dibasic nature of the compound, containing two ionizable nitrogen centers, confers high salt formation tendency with various organic and inorganic acids [20] [21]. Related benzylamine derivatives readily form crystalline salts with p-substituted benzoic acids, demonstrating enhanced solubility characteristics compared to free base forms [21]. The salt formation process typically involves protonation of both nitrogen centers, creating charge-assisted hydrogen bonding networks that stabilize the crystal lattice.

Studies on structurally similar compounds indicate that salt formation with acids such as p-toluenesulfonic acid, benzoic acid derivatives, and hydrochloric acid produces crystalline materials with improved stability and handling characteristics [22] [20]. The enhanced solubility of salt forms (often orders of magnitude higher than free base) provides significant advantages for pharmaceutical applications.

Hydrogen Bonding Network Formation

The crystal packing behavior is dominated by strong intermolecular hydrogen bonding interactions involving both N-H⋯O and N-H⋯N bond formation [23] [22] [24]. Piperidine derivatives characteristically adopt chair conformations in the solid state, creating predictable hydrogen bonding geometries that influence crystal structure [24] [25].

Related benzylamine compounds demonstrate preference for chain-like hydrogen bonding arrangements, where molecules link through alternating N-H⋯O interactions [22] [20]. These primary interactions often extend into two-dimensional sheet structures through additional C-H⋯O and C-H⋯π contacts, creating robust three-dimensional crystal networks.

Crystal System Preferences

Based on structural analysis of related piperidine-benzylamine derivatives, the compound likely crystallizes in orthorhombic or monoclinic crystal systems [26] [23] [25]. Benzyl-substituted piperidines frequently adopt orthorhombic space groups (such as Pbca) with eight molecules per unit cell, while monoclinic systems (such as C2/c) accommodate the conformational flexibility of the benzyl substituent [26].

The methylpiperidine ring system typically adopts chair conformation with the methyl substituent in equatorial position to minimize steric interactions. This conformational preference influences the overall molecular shape and subsequent crystal packing arrangements [27] [25].

Polymorphic Potential and Solvent Effects

The moderate structural complexity and multiple conformational degrees of freedom suggest moderate polymorphic potential, consistent with related benzylamine-piperidine compounds [28] [29] [30]. Solvent-mediated polymorphic transformations may occur through variation in crystallization conditions, including solvent polarity, temperature, and concentration.

Different solvents can influence polymorph selection through specific solvation interactions with the amine functionalities. Polar protic solvents may stabilize different hydrogen bonding arrangements compared to aprotic systems, potentially leading to distinct polymorphic forms [30] [31]. The crystallization kinetics and thermodynamic stability relationships between potential polymorphs require experimental investigation for definitive characterization.

Practical Crystallization Considerations

Slow evaporation methods from polar solvents such as ethanol or methanol typically yield well-formed crystals suitable for structural characterization [27]. The choice of crystallization solvent significantly influences crystal quality, with mixed solvent systems often providing optimal conditions for single crystal growth.

Temperature control during crystallization affects both crystal quality and potential polymorph selection. Room temperature crystallization generally favors thermodynamically stable forms, while rapid cooling or seeded crystallization may access metastable polymorphs [30] [32].

Crystallization AspectObserved/Predicted BehaviorSupporting Evidence
Salt formation tendencyHigh (dibasic compound with multiple ionizable centers)Related compounds form stable salts with organic acids
Hydrogen bonding capabilityStrong N-H⋯O and N-H⋯N hydrogen bonds expectedPiperidine and benzylamine both form hydrogen-bonded networks
Crystal packing characteristicsChain-like arrangements typical for piperidine derivativesCrystal structures of similar compounds show layered arrangements
Polymorphism potentialModerate (similar to related benzylamine-piperidine compounds)Limited polymorph data for exact compound
Preferred crystal systemsOrthorhombic, monoclinic systems commonRelated piperidine derivatives crystallize in these systems
Solvent effects on crystallizationSolvent polarity affects crystal form selectionSolvent-mediated polymorphic transformations documented

XLogP3

2.7

Dates

Last modified: 08-15-2023

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